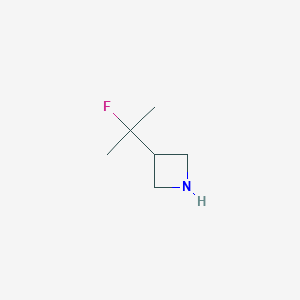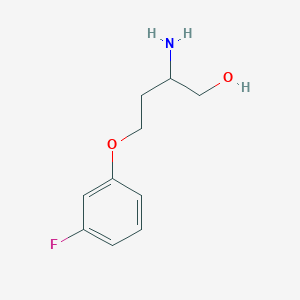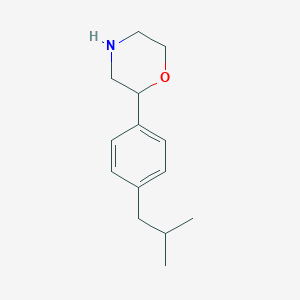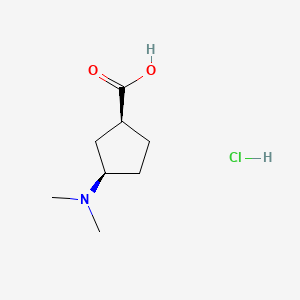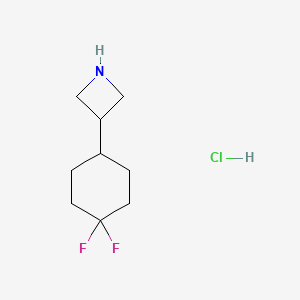
3-(4,4-Difluorocyclohexyl)azetidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Difluorocyclohexyl)azetidinehydrochloride is a chemical compound with the molecular formula C9H16ClF2N It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluorocyclohexyl)azetidinehydrochloride typically involves the reaction of 4,4-difluorocyclohexylamine with azetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Difluorocyclohexyl)azetidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives.
Scientific Research Applications
3-(4,4-Difluorocyclohexyl)azetidinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4,4-Difluorocyclohexyl)azetidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4-Difluorocyclohexyl)azetidine
- 4,4-Difluorocyclohexylamine
- Azetidine derivatives
Uniqueness
3-(4,4-Difluorocyclohexyl)azetidinehydrochloride is unique due to its specific structural features, such as the presence of the difluorocyclohexyl group and the azetidine ring. These features confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H16ClF2N |
|---|---|
Molecular Weight |
211.68 g/mol |
IUPAC Name |
3-(4,4-difluorocyclohexyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)3-1-7(2-4-9)8-5-12-6-8;/h7-8,12H,1-6H2;1H |
InChI Key |
LBPVEHNEBQZQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CNC2)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid](/img/structure/B15319851.png)

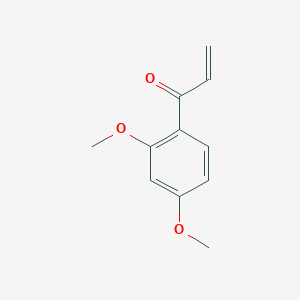
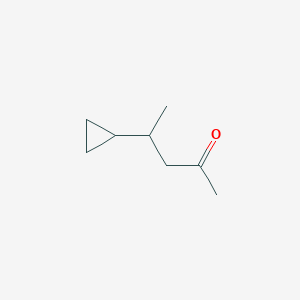
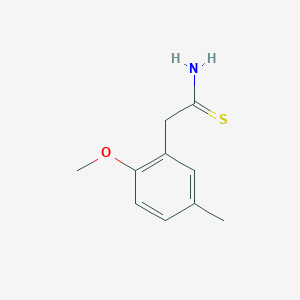
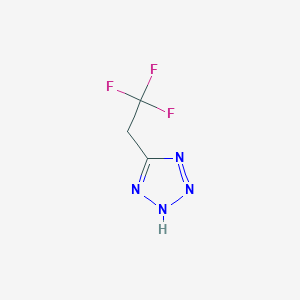
![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
